1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound “1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” features a highly complex heterocyclic architecture. Its structure integrates:
- A 1,3-benzodioxole moiety linked to a 1,2,4-oxadiazole ring.
- A 1,2,3-triazole fused to a pyrrolo-dione core.
- A 3,4-dimethoxyphenyl substituent.
Structural characterization likely employs NMR, mass spectrometry, and crystallographic tools such as SHELX or ORTEP , standard for complex heterocycles.
Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O7/c1-31-13-6-4-12(8-15(13)32-2)28-21(29)18-19(22(28)30)27(26-24-18)9-17-23-20(25-35-17)11-3-5-14-16(7-11)34-10-33-14/h3-8,18-19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASVHLYDZQGOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, typically starting with the preparation of the core heterocyclic structures. The synthetic route often includes:
Pd-catalyzed C-N cross-coupling reactions: to form the oxadiazole and triazole rings.
Copper-catalyzed coupling reactions:
Bromination and subsequent amination: to introduce the dimethoxyphenyl group.
Industrial production methods would likely involve optimization of these reactions to improve yield and scalability, focusing on the use of cost-effective reagents and conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, forming quinone derivatives.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions, altering the electronic properties of the compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include PdCl2, xantphos, Cs2CO3, and NBS . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted derivatives of the original compound.
Scientific Research Applications
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has shown promise in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as tubulin , a protein involved in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound’s structural motifs with those of related molecules:
Key Observations :
- The target’s 1,2,3-triazole distinguishes it from the more common 1,2,4-triazoles (e.g., ), which often exhibit antinociceptive or anticancer activities .
- Its 1,3-benzodioxole group, seen in bioactive natural products, may enhance metabolic stability compared to simpler aryl groups (e.g., p-tolyl in ) .
- The 3,4-dimethoxyphenyl substituent could improve solubility and receptor-binding affinity relative to non-polar analogs .
Oxadiazole Formation
The target’s 1,2,4-oxadiazole ring likely forms via cyclization of a tetrazole-carboxylic acid precursor, analogous to methods in using DIC (N,N'-diisopropylcarbodiimide) in DCM/DMF .
Triazole Formation
The 1,2,3-triazole moiety may arise from copper-catalyzed azide-alkyne cycloaddition (CuAAC), a “click chemistry” approach employed in –11 for triazole-pyrazole hybrids .
Fused Pyrrolo-Dione Core
Synthesis of the pyrrolo[3,4-d]triazole-dione system could involve multi-step condensation and deprotection strategies, similar to the hexahydropyrrolo[3,4-c]pyrrole synthesis in (e.g., tert-butyl deprotection with HCl) .
Biological Activity
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The structure of the compound includes multiple functional groups such as benzodioxole and oxadiazole rings. The synthesis typically involves multi-step organic reactions that create these complex structures. Common reagents include acids and bases to facilitate the formation of desired bonds.
Anticancer Properties
Research has indicated that compounds with oxadiazole and benzodioxole moieties exhibit significant anticancer activities. For instance:
- Cell Line Studies : In vitro studies have shown promising results against various cancer cell lines. Notably, compounds similar to the one have demonstrated IC50 values indicating effective cytotoxicity. For example:
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .
- DNA Interaction : The presence of oxadiazole rings suggests potential interactions with DNA synthesis pathways, inhibiting uncontrolled cell division typical in cancerous cells .
Study on Antitumor Activity
A study focusing on a series of oxadiazole derivatives demonstrated their ability to inhibit cancer cell growth effectively:
- Compound Variants : Variants of the compound were tested for cytotoxicity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines.
- Results : The findings indicated that certain derivatives exhibited strong binding affinities to target enzymes involved in cancer progression and showed minimal toxicity towards normal cells .
Data Table: Summary of Biological Activities
| Compound Variant | Cell Line | IC50 Value (mM) | Mechanism of Action |
|---|---|---|---|
| Variant A | A549 | 0.125 ± 0.020 | MMP inhibition |
| Variant B | HepG-2 | 0.103 ± 0.026 | DNA synthesis inhibition |
| Variant C | C6 (glioma) | 0.137 ± 0.015 | Enzyme interaction |
Q & A
Q. What are the key synthetic pathways for this compound, and what are the critical intermediates?
The synthesis of this compound involves multi-step processes, including the formation of the pyrrolo[3,4-d][1,2,3]triazole core followed by functionalization with substituents like the 1,2,4-oxadiazole and benzodioxole groups. A validated approach includes:
- Step 1 : Preparation of the pyrrolotriazole scaffold via cyclocondensation reactions, as seen in triazole-pyrrole hybrid syntheses (e.g., using hydrazine hydrate for pyrazole ring closure) .
- Step 2 : Introduction of the 1,2,4-oxadiazole moiety via copper-catalyzed click chemistry, where an alkyne intermediate reacts with an azide-functionalized benzodioxole derivative (e.g., THF/water solvent system at 60°C) .
- Step 3 : Methoxy group incorporation using Ullmann coupling or nucleophilic substitution under basic conditions .
Critical intermediates : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate (pyrazole precursor) and 3-(benzodioxol-5-yl)-1,2,4-oxadiazole-5-methanol .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?
Q. What solvent systems are optimal for its solubility and stability?
- High solubility : Polar aprotic solvents like DMF or DMSO (used in click chemistry reactions) .
- Moderate solubility : Tetrahydrofuran (THF)/water mixtures (1:1 v/v) for intermediate purification .
- Stability : Stable in dry DMF at 4°C for ≤72 hours; avoid prolonged exposure to moisture or light due to hydrolyzable oxadiazole and triazole groups .
Advanced Research Questions
Q. How can computational methods predict its biological targets or pharmacokinetics?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14α-demethylase, PDB: 3LD6) for antifungal activity prediction. Key residues (e.g., His310, Leu376) may form hydrogen bonds with methoxy and benzodioxole groups .
- ADME prediction : Tools like SwissADME estimate:
Q. What experimental strategies assess its antifungal or anticonvulsant potential?
- Antifungal assays :
- Anticonvulsant models :
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) affect reactivity and bioactivity?
- Methoxy groups : Enhance metabolic stability (reduced CYP450 oxidation) but may lower solubility. Substitution at 3,4-dimethoxyphenyl improves antifungal activity by 2-fold compared to unsubstituted analogs .
- Oxadiazole vs. triazole : Replacing 1,2,4-oxadiazole with 1,2,3-triazole reduces thermal stability (TGA ΔTdec ≈ 20°C) but increases aqueous solubility .
- Benzodioxole modifications : Fluorination at C5 of benzodioxole improves blood-brain barrier penetration (LogP +0.5) but may introduce toxicity .
Q. What analytical methods quantify its purity and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
